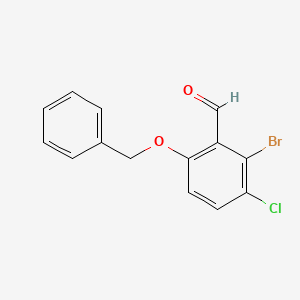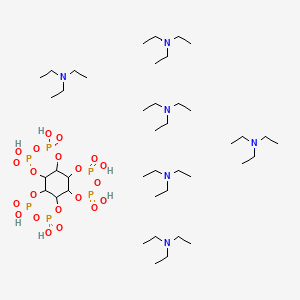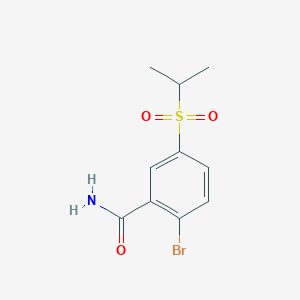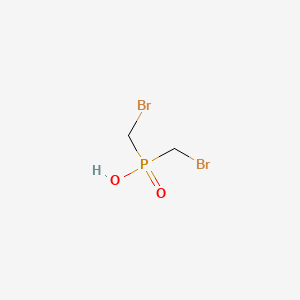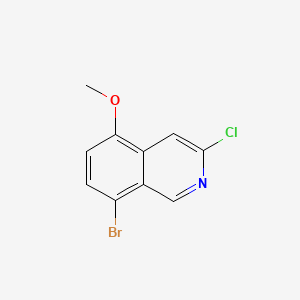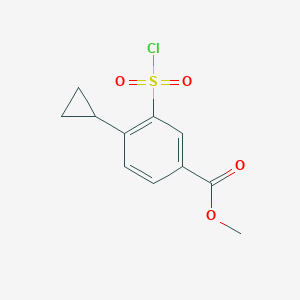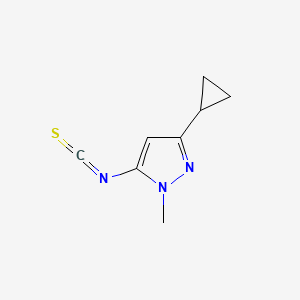
3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with the molecular formula C8H9N3S, is particularly interesting due to the presence of both cyclopropyl and isothiocyanato functional groups, which contribute to its distinct chemical behavior .
Preparation Methods
The synthesis of 3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of cyclopropyl hydrazine with a suitable isothiocyanate precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product through cyclization and functional group transformations .
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often require the use of specialized equipment and stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the isothiocyanato group to an amine or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanato group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can trigger various cellular pathways, resulting in the desired biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Cyclopropyl-5-isothiocyanato-1-methyl-1H-pyrazole include other pyrazole derivatives with different substituents. For example:
3-Cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of an isothiocyanato group, which affects its reactivity and applications.
3-Cyclopropyl-5-aminopyrazole:
The uniqueness of this compound lies in its combination of cyclopropyl and isothiocyanato groups, which confer distinct reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H9N3S |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-cyclopropyl-5-isothiocyanato-1-methylpyrazole |
InChI |
InChI=1S/C8H9N3S/c1-11-8(9-5-12)4-7(10-11)6-2-3-6/h4,6H,2-3H2,1H3 |
InChI Key |
JGQAMKGPBCCIQL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N=C=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate](/img/structure/B13913798.png)

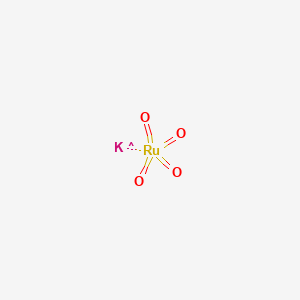
![1-(Difluoromethyl)-3-azabicyclo[4.1.0]heptane;hydrochloride](/img/structure/B13913812.png)
![7-Chloroimidazo[1,5-a]pyridine-5-methanol](/img/structure/B13913817.png)
